molecular formula C12H4Cl6 B1203906 2,2',3,3',5,5'-Hexachlorobiphenyl CAS No. 35694-04-3

2,2',3,3',5,5'-Hexachlorobiphenyl

Cat. No.: B1203906
CAS No.: 35694-04-3
M. Wt: 360.9 g/mol
InChI Key: AJKLKINFZLWHQE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression and disruption of normal cellular functions .

Cellular Effects

The effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the endocrine system by mimicking or antagonizing natural hormones, leading to altered hormone levels and reproductive issues. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can induce oxidative stress, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,5’-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of the AhR signaling pathway and subsequent changes in gene expression. This compound can also inhibit or activate various enzymes, including cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can interfere with the function of membrane proteins, altering cellular signaling and transport processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means that its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,5,5’-Hexachlorobiphenyl has been associated with chronic health effects, including cancer and endocrine disruption. In vitro and in vivo studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical changes, while at higher doses, it can lead to more severe toxic effects, including liver damage, immune system suppression, and reproductive toxicity. Threshold effects have been observed, where certain doses lead to significant changes in biological responses .

Metabolic Pathways

2,2’,3,3’,5,5’-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Some metabolites may retain biological activity and contribute to the toxic effects of the parent compound .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,5,5’-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its movement through the bloodstream. Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,5’-Hexachlorobiphenyl can influence its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic enzymes. Additionally, it can be found in the nucleus, where it can bind to the AhR and influence gene expression. The localization of 2,2’,3,3’,5,5’-Hexachlorobiphenyl to specific cellular compartments can affect its biological activity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health hazards associated with these compounds, their production has been banned or severely restricted in many countries .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,5,5’-Hexachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,3’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference compound in research related to:

Comparison with Similar Compounds

  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Comparison: While all these compounds belong to the class of polychlorinated biphenyls and share similar structural features, 2,2’,3,3’,5,5’-Hexachlorobiphenyl is unique in its specific pattern of chlorine substitution. This unique substitution pattern can influence its chemical reactivity, environmental persistence, and toxicological properties .

Properties

IUPAC Name

1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKLKINFZLWHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4030045
Record name 2,2',3,3',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35694-04-3
Record name 2,2′,3,3′,5,5′-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,2',3',5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2,2',3,3',5,5'-Hexachlorobiphenyl act as a peroxisome proliferator in male rats?

A: Contrary to some expectations, this compound does not induce peroxisome proliferation in male rats []. While it did lead to a minor increase (approximately 25%) in total CYP4A content in the liver, it did not significantly increase the activity of peroxisomal enzymes like catalase, peroxisomal fatty acyl-CoA oxidase, and peroxisomal beta-oxidation []. This suggests that this compound, and potentially other polychlorinated biphenyls, may not exert their carcinogenic and promoting activities through the PPARα pathway.

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